N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule featuring a thiazole ring, benzodioxole, and dimethylphenyl groups
Properties
Molecular Formula |
C25H22N2O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H22N2O2S/c1-17-8-10-20(12-18(17)2)22-15-30-25(26-21-6-4-3-5-7-21)27(22)14-19-9-11-23-24(13-19)29-16-28-23/h3-13,15H,14,16H2,1-2H3 |
InChI Key |
VQQDXPVQLGLLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Group: This step involves the reaction of a benzodioxole derivative with the thiazole intermediate.
Attachment of the Dimethylphenyl Group: This is usually done via a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the phenyl group to the thiazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted benzodioxole and phenyl derivatives.
Scientific Research Applications
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with benzodioxole and dimethylphenyl groups makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
